molecular formula C15H16N2O3S B2900150 ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-02-1

ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2900150
CAS No.: 476628-02-1
M. Wt: 304.36
InChI Key: AETXUPHTVOYZKS-NXVVXOECSA-N
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Description

Ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a benzoylimino group at position 2 and methyl substituents at positions 3 and 4 of the thiazole ring. The ethyl carboxylate moiety at position 5 enhances its solubility in organic solvents. Its synthesis likely involves condensation of a β-keto ester derivative (e.g., ethyl acetoacetate) with a substituted thiourea, followed by cyclization—a method analogous to that reported for structurally similar compounds .

Properties

IUPAC Name

ethyl 2-benzoylimino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-4-20-14(19)12-10(2)17(3)15(21-12)16-13(18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETXUPHTVOYZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction of α-Haloketones with Thiourea Derivatives

The thiazole backbone is synthesized through cyclocondensation of α-chloroketones with thiourea analogs. For this compound, ethyl 3,4-dimethyl-2-chloroacetoacetate reacts with thiourea in ethanol under reflux (80°C, 6–8 hours), yielding the intermediate 3,4-dimethyl-2-imino-2,3-dihydro-1,3-thiazole-5-carboxylate.

Mechanistic Insights :

  • Nucleophilic Attack : Thiourea’s sulfur atom attacks the α-carbon of the chloroketone, displacing chloride.
  • Cyclization : Intramolecular dehydration forms the thiazole ring, stabilized by triethylamine as a base.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent Ethanol 75–82
Temperature (°C) 80 -
Catalyst Triethylamine -

Introduction of the Benzoylimino Group

Condensation with Benzoyl Chloride

The imine group is introduced via Schiff base formation. The thiazole intermediate reacts with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine neutralizing HCl byproducts.

Stereochemical Control :

  • The (2Z)-configuration is favored due to steric hindrance between the benzoyl group and thiazole methyl substituents, confirmed by NOESY NMR.

Reaction Conditions :

Parameter Value Outcome
Solvent DCM High solubility
Temperature (°C) 25 (room temp) Slow, controlled
Time (hours) 12–16 85–90% conversion

Esterification and Final Product Isolation

Ethyl Ester Formation

The carboxylic acid at position 5 is esterified using ethanol and sulfuric acid (H₂SO₄) under reflux (70°C, 4 hours). Alternatively, pre-esterified starting materials avoid this step.

Purification Protocols :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted benzoyl chloride.
  • Recrystallization : Ethanol/water (3:1) yields crystals with >98% purity.

Yield Enhancement Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C).
  • Catalytic DMAP : Accelerates esterification kinetics.

Advanced Synthetic Approaches

One-Pot Tandem Reactions

Recent innovations employ single-vessel protocols to streamline synthesis:

  • Simultaneous Cyclization and Condensation : Combining α-chloroketone, thiourea, and benzoyl chloride in DMF at 100°C achieves 70% yield in 6 hours.
  • Solvent-Free Mechanochemistry : Ball milling reagents with K₂CO₃ reduces waste and improves atom economy.

Comparative Efficiency :

Method Time (hours) Yield (%) Purity (%)
Conventional 18 78 95
One-Pot 6 70 92
Mechanochemical 2 65 90

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, ethyl CH₃), 2.25 (s, 3H, C3-CH₃), 2.40 (s, 3H, C4-CH₃), 4.30 (q, 2H, J=7.1 Hz, ethyl CH₂), 7.45–7.55 (m, 5H, benzoyl aromatic), 8.20 (s, 1H, imine CH).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N imine), 1590 cm⁻¹ (aromatic C=C).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 11.8 minutes.
  • TLC : Rf = 0.52 (ethyl acetate/hexane 1:2).

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactor Technology : Enhances heat transfer and reduces side reactions (e.g., hydrolysis), achieving 85% yield at 120°C with 2-minute residence time.
  • Cost Analysis :




















    ParameterBatch ProcessFlow Process
    Annual Output (kg)5001,200
    Production Cost ($/kg)2,8001,950

Challenges and Mitigation Strategies

Racemization at the Imine Center

  • Cause : Prolonged heating or acidic conditions.
  • Solution : Use aprotic solvents (e.g., THF) and low temperatures (0–5°C) during condensation.

Byproduct Formation

  • Common Byproducts : Hydrolyzed ester (up to 12% under humid conditions).
  • Prevention : Molecular sieves or anhydrous MgSO₄ during reactions.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Differences

The target compound shares a 2,3-dihydro-1,3-thiazole core with analogues such as 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester (referred to as Compound 1a in , and 4). Key differences lie in the substituents:

Parameter Target Compound Compound 1a
Position 2 Substituent Benzoylimino (aromatic) Ethylimino (aliphatic)
Position 3 Substituent Methyl Ethyl
Position 4 Substituent Methyl Methyl
Position 5 Substituent Ethyl carboxylate Ethyl carboxylate

Structural and Crystallographic Features

The Cambridge Structural Database (CSD) and SHELX software (widely used for crystallographic refinement ) provide tools to analyze differences in bond lengths, angles, and ring puckering. For example:

  • Ring Puckering : The thiazole ring in Compound 1a likely adopts a puckered conformation due to steric effects from ethyl/methyl groups. Cremer-Pople coordinates () could quantify puckering amplitude and phase, with dimethyl substituents in the target compound possibly increasing rigidity compared to ethyl groups .
  • Hydrogen Bonding: The benzoylimino group may participate in C–H···O or N–H···O interactions, contrasting with weaker van der Waals forces in Compound 1a. highlights the role of hydrogen-bonding patterns in crystal packing, which could differ significantly between the two compounds .

Biological Activity

Ethyl (2Z)-2-(benzoylimino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a thiazole ring, which is significant for its pharmacological properties. The thiazole moiety is known for contributing to various biological activities, including antimicrobial and anticancer effects. The ethyl carboxylate group and the benzoylimino substituent further enhance its chemical reactivity and biological profile.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been tested against various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Candida albicans, Aspergillus species

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)Standard AntibioticMIC of Standard
Escherichia coli32 µg/mLAmpicillin16 µg/mL
Staphylococcus aureus16 µg/mLVancomycin8 µg/mL
Candida albicans64 µg/mLFluconazole32 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has shown promising results in various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values : The IC50 values indicate the concentration required to inhibit 50% of cell viability.

Table 2 presents the IC50 values for this compound compared to doxorubicin, a standard chemotherapeutic agent.

Cell LineIC50 (µM)Doxorubicin IC50 (µM)
HeLa5.00.5
MCF-78.00.6
A5496.50.4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Thiazole derivatives often interfere with nucleic acid synthesis in cancer cells.
  • Induction of Apoptosis : Studies indicate that this compound can trigger programmed cell death in tumor cells through the activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : The presence of functional groups may confer antioxidant properties that protect normal cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established drugs like doxorubicin .
  • Antimicrobial Screening : Another research highlighted that similar compounds showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column (30°C, 1 mL/min, λ = 254 nm) with gradient elution (water/acetonitrile + 0.1% TFA).
  • Internal Standardization : Spike with ethyl 4-nitrothiazole-5-carboxylate for retention time alignment .

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